

What is the chemical structure of Coelenterazine H?

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Compound of Interest		
Compound Name:	Coelenterazine H	
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An In-depth Technical Guide to Coelenterazine H

Introduction

Coelenterazine H (also known as 2-deoxycoelenterazine) is a synthetic analog of the naturally occurring luciferin, coelenterazine.[1][2][3] It serves as a luminescent substrate for various marine luciferases, such as Renilla luciferase (RLuc), and as a cofactor for photoproteins like aequorin.[2][4] A key characteristic of Coelenterazine H is its significantly higher luminescence intensity—reportedly 10 to 20 times greater than that of native coelenterazine—making it a highly sensitive tool for various biological assays. This enhanced brightness and sensitivity to calcium ions make it particularly valuable for applications such as reporter gene assays, bioluminescence resonance energy transfer (BRET), and the detection of minute changes in intracellular calcium concentrations.

Chemical Structure and Properties

Coelenterazine H is an imidazopyrazinone derivative. Its formal chemical name is 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one. Unlike native coelenterazine, it lacks a hydroxyl group at the C-2 phenyl group.

Chemical Structure:

- IUPAC Name: 2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one
- Synonyms: 2-Deoxycoelenterazine, CLZN-h



Molecular Formula: C26H21N3O2

Physicochemical Properties

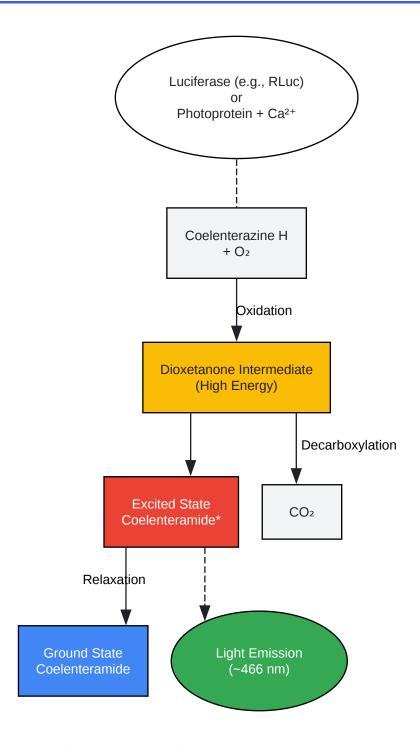
The quantitative properties of **Coelenterazine H** are summarized in the table below.

Property	Value	References
Molecular Weight	407.46 g/mol	
Exact Mass	407.1634	
CAS Number	50909-86-9	
Appearance	Orange-yellow crystals	-
Purity	>95%	
Absorption Maxima (λmax)	260, 345, 439 nm	
Emission Maximum (λmax)	~466 nm	-
Solubility	Soluble in Methanol, Ethanol, and DMSO	-

Bioluminescence Mechanism

The light-emitting reaction of **Coelenterazine H** is analogous to that of native coelenterazine. It is an oxidative decarboxylation reaction catalyzed by a luciferase or initiated by calcium binding to a photoprotein. The general mechanism involves the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, leading to the formation of a high-energy dioxetanone intermediate. This unstable intermediate then decomposes, releasing carbon dioxide and the product, coelenteramide, in an excited state. As the excited coelenteramide returns to its ground state, it emits a photon of light.





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Caption: Bioluminescent reaction pathway of Coelenterazine H.

Experimental Protocols

Detailed methodologies for the use of **Coelenterazine H** are crucial for reproducible results. Below are protocols for common applications.



Preparation of Stock and Working Solutions for In Vitro Assays

This protocol is adapted for cell-based luminescence assays.

- Objective: To prepare Coelenterazine H solutions for addition to cell cultures or lysates.
- Materials:
 - Coelenterazine H powder
 - Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
 - Phosphate-Buffered Saline (PBS) or cell culture medium
- · Protocol:
 - Stock Solution (e.g., 10 mM): Prepare the stock solution by dissolving Coelenterazine H powder in fresh, anhydrous DMSO or ethanol. For example, to make a 10 mM stock, dissolve 4.07 mg of Coelenterazine H in 1 mL of solvent. Vortex thoroughly. Note: Due to spontaneous oxidation, stock solutions should be prepared fresh, protected from light, and used immediately.
 - Working Solution (e.g., 10 μM): Dilute the stock solution to the final working concentration using PBS or cell culture medium just before use. For a 10 μM working solution, perform a 1:1000 dilution of the 10 mM stock.
 - Storage: Store the powder at -20°C or -70°C under an inert gas. Avoid repeated freezethaw cycles of any solutions.

Protocol for Small Animal In Vivo Imaging

This protocol provides a general guideline for using **Coelenterazine H** in murine models.

- Objective: To detect luciferase-expressing cells in living mice.
- Materials:



- Coelenterazine H powder
- Ethanol
- 3N Hydrochloric Acid (HCl)
- Sterile PBS
- 25-gauge or higher needle
- Protocol:
 - Stock Solution Preparation (5 mg/mL): Prepare a stock solution by dissolving
 Coelenterazine H in ethanol containing 2% v/v 3N HCl.
 - Injection Solution Preparation: Just prior to injection, dilute 20 μL of the stock solution into 130 μL of sterile PBS.
 - Administration: The recommended dosage for intravenous (IV) injection is 15–100 μg per mouse. For intraperitoneal (IP) injection, doses up to 4.0 mg/kg body weight have been used.
 - Imaging: For IV injections, image the animal as quickly as possible to capture the peak signal. For IP injections, the peak signal is typically reached after 2-3 minutes and remains relatively stable for about 10 minutes.

Measurement of Bioluminescence Kinetics (Half-Decay Life)

This protocol describes how to measure the signal decay of the **Coelenterazine H**-luciferase reaction.

- Objective: To determine the stability and duration of the light signal.
- Materials:
 - Renilla luciferase solution (e.g., 1 μg/mL)

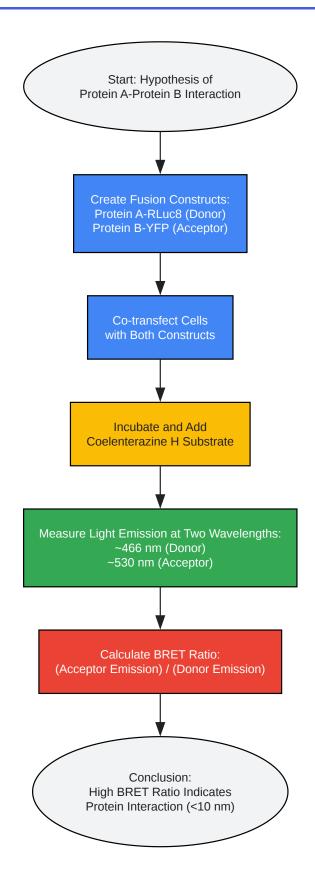


- Coelenterazine H working solution (e.g., 25 μM)
- Quartz cuvette
- Luminometer or fluorescence spectrophotometer with luminescence time-scan mode
- Protocol:
 - Equilibrate the instrument and prepare the reagents.
 - In a quartz cuvette, mix equal volumes of the Renilla luciferase solution and the
 Coelenterazine H solution (e.g., 0.5 mL of each).
 - Immediately place the cuvette in the instrument and begin measurement in luminescence time-scan mode.
 - Record the luminescence intensity over time until the signal has decayed significantly.
 - Calculate the half-decay life, which is the time it takes for the initial maximum signal to decrease by 50%.

Logical Workflow for BRET Assays

Coelenterazine H is frequently used in Bioluminescence Resonance Energy Transfer (BRET) assays to study protein-protein interactions. The workflow involves genetically fusing a donor luciferase (like RLuc8) to one protein of interest and an acceptor fluorophore (like GFP or Venus) to another.





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Caption: Logical workflow for a BRET protein interaction assay.



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